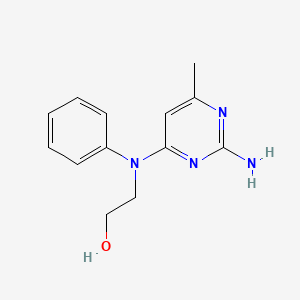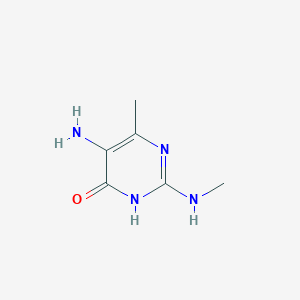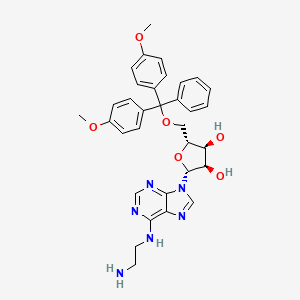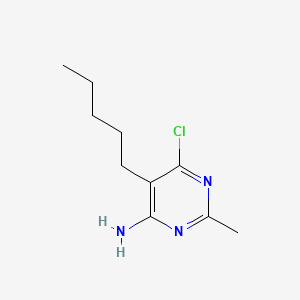![molecular formula C22H24N4O B12908312 1-[5,6-Bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol CAS No. 88300-19-0](/img/structure/B12908312.png)
1-[5,6-Bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,6-Di-m-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol is a heterocyclic compound that features a triazine ring fused with a piperidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of the triazine ring imparts unique electronic properties, making it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6-Di-m-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-Di-m-tolyl-1,2,4-triazine with piperidin-4-ol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 50-100°C to ensure complete cyclization .
Industrial Production Methods: For industrial-scale production, the synthesis is often optimized to enhance yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, is increasingly being adopted to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5,6-Di-m-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced triazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature to 50°C.
Substitution: Sodium hydride, lithium diisopropylamide, anhydrous conditions.
Major Products:
Applications De Recherche Scientifique
1-(5,6-Di-m-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a ligand in the design of enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Mécanisme D'action
The mechanism of action of 1-(5,6-Di-m-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can intercalate into DNA, disrupting the replication process and leading to cell death .
Comparaison Avec Des Composés Similaires
1,3,5-Triazine: A simpler triazine derivative with similar electronic properties but lacking the piperidine ring.
2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine: Another triazine derivative with different substituents, used in the synthesis of advanced materials.
1-(4-Methylphenyl)-1,2,4-triazine: A related compound with a single methylphenyl substituent, used in medicinal chemistry.
Uniqueness: 1-(5,6-Di-m-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol is unique due to the presence of both the triazine and piperidine rings, which impart distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the design of enzyme inhibitors and advanced materials .
Propriétés
Numéro CAS |
88300-19-0 |
|---|---|
Formule moléculaire |
C22H24N4O |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
1-[5,6-bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C22H24N4O/c1-15-5-3-7-17(13-15)20-21(18-8-4-6-16(2)14-18)24-25-22(23-20)26-11-9-19(27)10-12-26/h3-8,13-14,19,27H,9-12H2,1-2H3 |
Clé InChI |
ZDSAYSMUGVUMQN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=C(N=NC(=N2)N3CCC(CC3)O)C4=CC=CC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


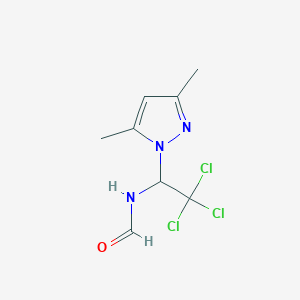
![3-[(2-Chlorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12908237.png)
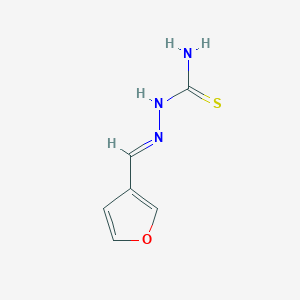
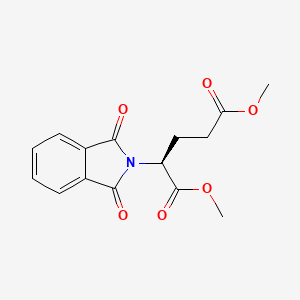
![2-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethan-1-ol](/img/structure/B12908260.png)

![Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione](/img/structure/B12908286.png)
![3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12908292.png)
![4-Methyl-N~3~-[4-(pyrazin-2-yl)pyrimidin-2-yl]benzene-1,3-diamine](/img/structure/B12908298.png)
